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Compound of Interest

Compound Name: Dimesitylmethane

Cat. No.: B1581528

Introduction

Dimesitylmethane, with the chemical formula Ci9H24 and a molecular weight of 252.39 g/mol ,
is an aromatic hydrocarbon notable for its sterically hindered structure due to the presence of
two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene bridge.[1] This steric
hindrance imparts uniqgue chemical and physical properties to the molecule, making its
structural elucidation and characterization via spectroscopic methods a crucial aspect for
researchers in organic synthesis, materials science, and drug development. This technical
guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data of dimesitylmethane, complete with detailed experimental

protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For dimesitylmethane, both *H and 13C NMR provide characteristic signals that

confirm its molecular structure.

1H NMR Data

The *H NMR spectrum of dimesitylmethane is characterized by distinct signals corresponding
to the aromatic protons, the methylene bridge protons, and the methyl group protons.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~6.8 s 4H Ar-H
~3.8 S 2H -CHa2-
~2.2 S 18H Ar-CHs

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

instrument frequency.

3C NMR Data

The 3C NMR spectrum provides information on the different carbon environments within the
dimesitylmethane molecule.

Chemical Shift (ppm) Assighment

~137 Aromatic C (quaternary)
~135 Aromatic C (quaternary)
~129 Aromatic CH

~30 -CH2-

~21 Ar-CHs

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and
instrument frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of dimesitylmethane exhibits characteristic absorption bands for aromatic C-H and
aliphatic C-H stretching, as well as aromatic C=C stretching.
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Wavenumber (cm~?) Intensity Assignment
~3020 Medium Aromatic C-H Stretch

Aliphatic C-H Stretch
~2920 Strong )

(asymmetric)

Aliphatic C-H Stretch
~2860 Strong )

(symmetric)
~1610 Medium Aromatic C=C Stretch

) CHz2 Bend / CHz Asymmetric

~1460 Medium

Bend

Aromatic C-H Bend (out-of-
~850 Strong

plane)

Note: Peak positions are approximate.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For dimesitylmethane, electron ionization (El) is a common method.[1]

m/z Relative Intensity Assignment

252 Moderate [M]* (Molecular lon)

237 Strong [M - CHs]*

133 Base Peak [M - Mesityl]* or [Mesityl-CHz]*
119 Strong [Mesityl]*

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate interpretation.
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NMR Spectroscopy Protocol

Sample Preparation:

» Approximately 10-20 mg of dimesitylmethane is accurately weighed and dissolved in about
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.

» A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not
already present in the solvent.

e The tube is capped and gently agitated to ensure complete dissolution.
Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o A standard one-pulse sequence is typically used.

o Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

o Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
e 1BC NMR:
o A proton-decoupled pulse sequence is used to simplify the spectrum.

o Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a
relaxation delay of 2 seconds.

o Alarger number of scans (e.g., 1024 or more) is required due to the low natural
abundance of 13C.

Data Processing:

e The raw data (Free Induction Decay - FID) is Fourier transformed.
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e Phase correction and baseline correction are applied.
e The spectrum is referenced to the TMS signal (O ppm) or the residual solvent peak.

 Integration of the 'H NMR signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of dimesitylmethane is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

e The mixture is transferred to a pellet press, and pressure is applied to form a thin,
transparent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4

cm™i.
Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to produce
the final transmittance or absorbance spectrum.

» The positions of the major absorption bands are identified and reported in wavenumbers
(cm™1).

Mass Spectrometry Protocol

Sample Introduction and lonization:
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» Asmall amount of dimesitylmethane is introduced into the mass spectrometer, often via a
direct insertion probe for solid samples.

e The sample is vaporized by heating.

 In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically
at 70 eV) to induce ionization and fragmentation (Electron lonization - El).

Mass Analysis and Detection:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:

e A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z
ratio.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like dimesitylmethane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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